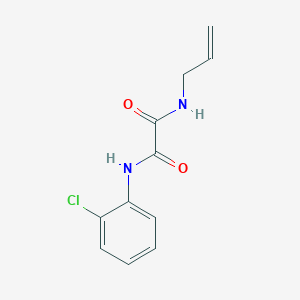

N-allyl-N'-(2-chlorophenyl)ethanediamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, nucleophilic substitutions, or the use of catalysts to facilitate the formation of the desired product. For instance, the synthesis of chiral C(2)-symmetric bisferrocenyldiamines and their reactions with Ru(DMSO)(4)Cl(2) to yield complexes with notable catalytic activity highlights the complexity and precision required in synthesizing such compounds (Song et al., 1999).

Molecular Structure Analysis

Molecular structure analyses of compounds similar to N-allyl-N'-(2-chlorophenyl)ethanediamide reveal intricate details about their configuration and the spatial arrangement of atoms within the molecule. For example, studies on N,N′-Bis(2-acetylphenyl)ethanediamide show how the acetyl group is slightly twisted from the plane of the benzene ring, affecting the molecule's overall geometry and intermolecular interactions (Brewer et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds encompasses a broad spectrum of reactions, including but not limited to, nucleophilic substitutions, allylation reactions, and the formation of complexes with metals. For instance, the modified (NHC)Pd(allyl)Cl complexes exhibit enhanced catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating the diverse chemical behavior of these compounds under different conditions (Marion et al., 2006).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystalline structure significantly influence the practical applications and handling of these compounds. The detailed crystallographic analysis of related compounds, as seen in the work on polymorphs of N,N′-bis(2-acetylphenyl)ethanediamide, provides crucial information on their stability, solubility, and reactivity (Brewer et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, is essential for the manipulation and application of these compounds. The synthesis and characterization of Schiff base ligands and their metal complexes, for example, offer insights into the coordination chemistry and potential applications of these compounds in catalysis and material science (Aslam et al., 2021).

Aplicaciones Científicas De Investigación

Catalytic Applications

Research on catalytic processes highlights the utility of related allylic compounds and ethanediamine derivatives in organic synthesis. For example, palladium-catalyzed reactions involving allylic substrates demonstrate the efficiency of such catalysts in forming complex organic structures, including five- or seven-membered ring lactones and lactams through cyclocarbonylation methodology (Ali et al., 1996). Similarly, nickel-containing polyoxoniobates have been synthesized, incorporating ethanediamine and demonstrating catalytic activity in allylic alcohol epoxidation with high conversion and selectivity (Li et al., 2017).

Environmental Science

In environmental science, the degradation and transformation of chlorophenyl compounds are of significant interest. Studies on the reductive dechlorination of tetrachloroethene to ethane illustrate the potential of microbial processes in bioremediation, potentially relevant to compounds like N-allyl-N'-(2-chlorophenyl)ethanediamide (de Bruin et al., 1992). Additionally, TiO2 nanotubes have been explored for the enrichment and detection of DDT and its metabolites in environmental water samples, highlighting the importance of novel materials in environmental monitoring (Zhou et al., 2007).

Organic Synthesis

In the domain of organic synthesis, the modification of malachite surfaces with ethanediamine to improve sulfidization and flotation behavior indicates the role of ethanediamine derivatives in enhancing the reactivity and selectivity of mineral processing (Feng et al., 2018). The use of allylic alcohols and palladium-catalyzed carboxylic acid-assisted allylic substitutions in water further exemplifies the versatility of allylic compounds in facilitating efficient bond formations (Manabe & Kobayashi, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2-chlorophenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIBRLYHKNBXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

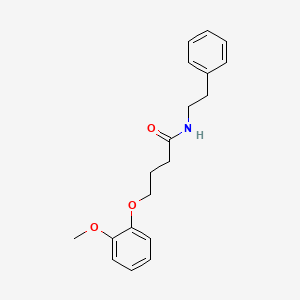

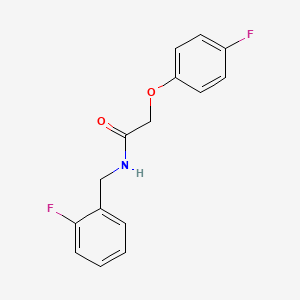

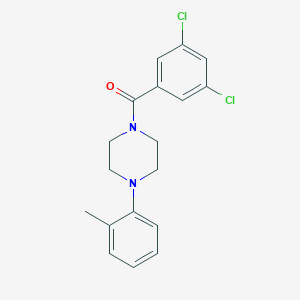

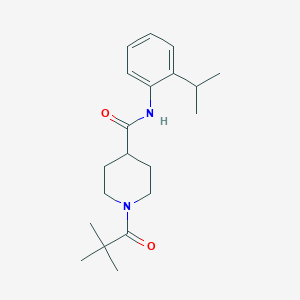

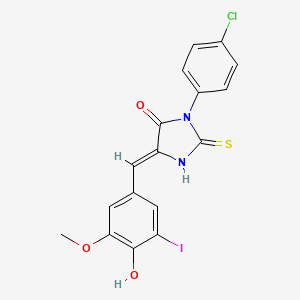

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)

![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)

![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)